
4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to it. The presence of tert-butyl and phenylthio groups adds to the complexity and potential reactivity of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.
Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom with a phenylthio group, often using thiophenol and a suitable catalyst.
Cyclohexanol Formation: The final step involves the formation of the cyclohexanol ring, which can be achieved through hydrogenation or other suitable methods.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced products.
Substitution: The phenylthio group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted cyclohexanols.
Applications De Recherche Scientifique
4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to the cyclohexane ring.
Phenylthio Cyclohexanol: Similar structure but without the tert-butyl group.
Tert-butyl Cyclohexanol: Similar structure but without the phenylthio group.
Uniqueness
The combination of tert-butyl and phenylthio groups in 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol makes it unique, potentially offering distinct reactivity and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C19H28OS |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
4-tert-butyl-1-(1-phenylsulfanylcyclopropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H28OS/c1-17(2,3)15-9-11-18(20,12-10-15)19(13-14-19)21-16-7-5-4-6-8-16/h4-8,15,20H,9-14H2,1-3H3 |
Clé InChI |
CSGQZIJGKDVCKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C2(CC2)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
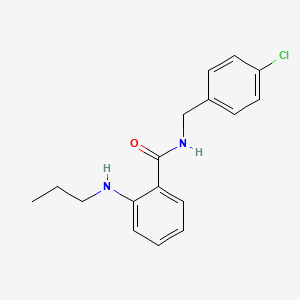

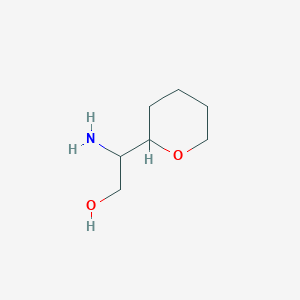


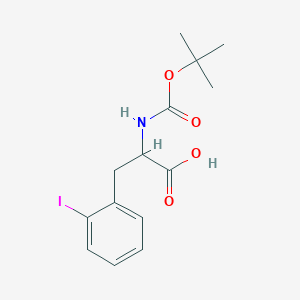
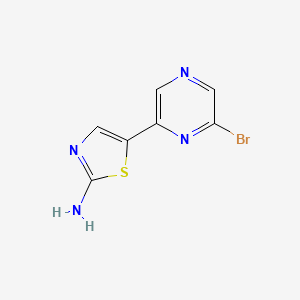
![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)

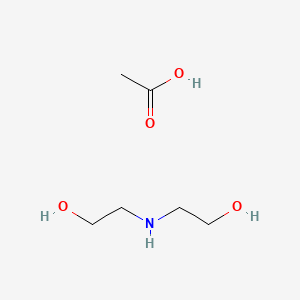
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
